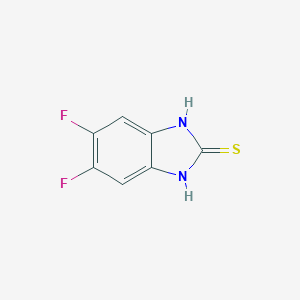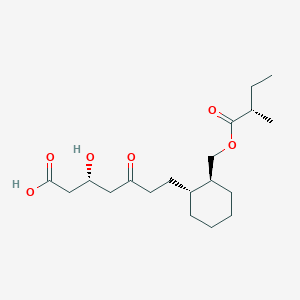
trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Although specific synthesis details for "trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)" are not directly available, related compounds and methodologies offer insight into potential synthetic routes. For instance, fluorinated cyclohexane derivatives often involve strategic fluorination techniques and cyclohexane ring formations via catalyzed hydrogenation processes or Grignard reactions, as seen in the synthesis of liquid crystal compounds (Tian Hui-qiang, 2010).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including fluorinated phenyl groups, plays a crucial role in determining their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are typical analytical techniques used to elucidate these structures, providing insights into the conformational preferences and spatial arrangements of the molecule's constituents (T. Lane et al., 1995).
Chemical Reactions and Properties
The reactivity of cyclohexane derivatives can be influenced by the presence of fluorinated phenyl groups, which may affect electron distribution and steric hindrance, leading to specific reaction pathways. For example, epoxidation and subsequent reactions can yield a variety of functionalized products, reflecting the versatile chemistry of such compounds (D. Roll & A. C. Huitric, 1966).
Scientific Research Applications
Stereochemistry and Formation Processes
Stereochemical Formation and Reactions : The formation of specific cyclohexenes, such as 3,4-bis(trimethylsilyl)cyclohexene, demonstrates the importance of stereochemistry in chemical reactions. The cis and trans isomers exhibit different reactivities, for instance, in trifluoroacetolysis, highlighting the stereochemical aspects of these compounds (Wickham & Kitching, 1983).
Reactivity and Applications in Liquid Crystals : Compounds like 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates have been studied for their nematic phases and transition temperatures. Their application in liquid crystals, especially in reducing threshold voltage and impacting other properties like bulk viscosity and birefringence, is significant (Takatsu et al., 1984).
Photoreactions and Material Properties
Photoreactions and Material Design : The study of photoreactions, such as those of trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, provides insights into the formation of ring-expanded products and potential fragmentation mechanisms. Such investigations can contribute to the design of new materials with specific photochemical properties (Delgado et al., 1999).
Host Compounds and Inclusion Abilities : The design and synthesis of compounds like cis-1,3-diphenylcyclohexane-1,3-diol and its derivatives highlight the importance of molecular structure in determining inclusion abilities for guest compounds, which is crucial in the field of supramolecular chemistry (Toda et al., 1997).
Synthesis and Characterization
Organosoluble and Transparent Polyimides : The synthesis of organosoluble and transparent polyimides from compounds like trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride shows the potential of cyclohexane derivatives in creating high-performance materials. These materials exhibit excellent mechanical properties, high solubility, and optical transparency, making them suitable for various applications (Zhao et al., 2015).
Photoisomerization and Acid-Base Equilibration : Investigations into the photoisomerization and photo-hydration of compounds like 3-hydroxystyrylnaphthalenes in different solvent conditions reveal intricate details about fluorescence, acid-base equilibration, and photoreactivity. Such studies contribute to our understanding of the photophysical and photochemical behaviors of cyclohexane derivatives (Bandini et al., 2005).
Safety and Hazards
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECTZREPSJUQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338644 |
Source


|
| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) | |
CAS RN |
118164-50-4 |
Source


|
| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

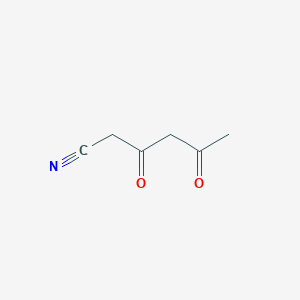

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
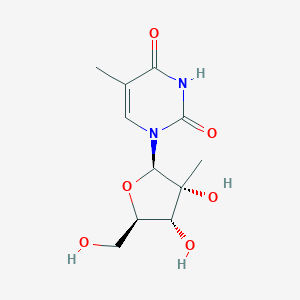
![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
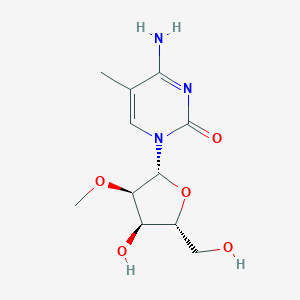

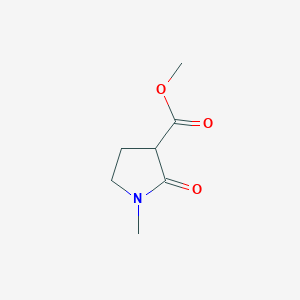
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
